Methotrexate sodium

Descripción general

Descripción

El metotrexato de sodio es un agente quimioterapéutico e inmunosupresor. Se utiliza para tratar diversos tipos de cáncer, enfermedades autoinmunes y embarazos ectópicos. Este compuesto es un derivado del folato que inhibe varias enzimas responsables de la síntesis de nucleótidos, lo que lleva a la supresión de la inflamación y la prevención de la división celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El metotrexato de sodio se sintetiza mediante una serie de reacciones químicas que involucran las sales de metales alcalinos, calcio y zinc del N-metil-p-aminobenzoylglutamato, sulfato de tetraaminopiridina y 1,1,3-tribromoacetona. El proceso implica la formación de dietil N-(p-metilaminobenzoyl)glutamato, que luego se convierte en metotrexato a través de una serie de pasos .

Métodos de Producción Industrial: La producción industrial del metotrexato de sodio implica el uso de reactivos de alta pureza y condiciones de reacción estrictas para garantizar la pureza del producto final. El proceso incluye la purificación del metotrexato a través de la sal de zinc insoluble y la cristalización de la sal de sodio, lo que da como resultado metotrexato de alta pureza (98+%) .

Análisis De Reacciones Químicas

Tipos de Reacciones: El metotrexato de sodio experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El triyoduro de potasio se usa comúnmente como agente oxidante.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen 7-hidroximetotrexato, ácido 2,4-diamino-N10-metilpteroico y poliglutamatos de metotrexato .

Aplicaciones Científicas De Investigación

Oncological Applications

Methotrexate is primarily utilized in the treatment of several types of cancer due to its ability to inhibit DNA synthesis and cell division. The following table summarizes its major oncological indications:

Rheumatological Applications

In rheumatology, methotrexate is a cornerstone treatment for various autoimmune diseases. Its immunomodulatory properties make it effective for:

- Rheumatoid Arthritis (RA) : Methotrexate is the first-line treatment for RA due to its efficacy in reducing joint inflammation and preventing damage. Studies show that it significantly improves American College of Rheumatology (ACR) response rates compared to placebo and other DMARDs .

- Polyarticular Juvenile Idiopathic Arthritis (pJIA) : Approved for pediatric patients, it helps manage symptoms effectively .

- Psoriasis : Methotrexate is indicated for severe cases, demonstrating significant improvements in skin lesions and overall quality of life .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy and safety of methotrexate across various conditions:

- Psoriatic Arthritis : A study comparing infliximab plus methotrexate versus methotrexate alone found that the combination therapy resulted in significantly higher ACR20 response rates (86.3% vs. 66.7%) at week 16, highlighting methotrexate's role in enhancing treatment outcomes when combined with biologics .

- Rheumatoid Arthritis : In a double-blind trial, patients receiving methotrexate showed substantial improvements in DAS28 scores compared to those on placebo, reinforcing its status as a first-line DMARD .

Adverse Effects and Considerations

While methotrexate is generally well-tolerated, it can cause side effects such as:

- Gastrointestinal disturbances

- Hepatotoxicity

- Bone marrow suppression

Regular monitoring of liver function tests and blood counts is recommended during treatment to manage these risks effectively.

Mecanismo De Acción

El metotrexato de sodio ejerce sus efectos inhibiendo enzimas responsables de la síntesis de nucleótidos, incluidas la dihidrofolato reductasa, la timidilato sintasa, la aminoimidazol carboxamida ribonucleótido transformilasa y la amido fosforribosiltransferasa. Esta inhibición previene la división celular y conduce a la supresión de la inflamación .

Comparación Con Compuestos Similares

El metotrexato de sodio es único debido a su doble función como agente quimioterapéutico e inmunosupresor. Los compuestos similares incluyen:

Aminopterina: Un antagonista del folato más antiguo con mecanismos similares pero mayor toxicidad.

Pemetrexed: Otro antifolato utilizado en el tratamiento del cáncer, con un espectro de actividad más amplio.

Raltitrexed: Un inhibidor de la timidilato sintasa utilizado en el tratamiento del cáncer colorrectal

El metotrexato de sodio destaca por su uso extensivo tanto en oncología como en el tratamiento de enfermedades autoinmunes, así como por su perfil de seguridad y eficacia bien establecidos.

Actividad Biológica

Methotrexate sodium (MTX) is a widely used antimetabolite and immunosuppressant, primarily recognized for its role in treating various malignancies and autoimmune disorders. Its biological activity is characterized by its ability to inhibit cellular proliferation and modulate immune responses. This article provides an in-depth analysis of the biological activity of this compound, supported by case studies, research findings, and data tables.

Methotrexate exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleotides. This inhibition leads to a decrease in DNA and RNA synthesis, particularly affecting rapidly dividing cells such as cancerous tissues and immune cells. The mechanism can be summarized as follows:

- Inhibition of DHFR : Prevents the formation of tetrahydrofolate.

- Interference with Nucleotide Synthesis : Reduces the availability of purines and pyrimidines necessary for DNA replication.

- Cell Cycle Arrest : Particularly affects the S-phase of the cell cycle, leading to apoptosis in malignant cells.

Pharmacokinetics

The pharmacokinetic profile of methotrexate is crucial for understanding its biological activity. Methotrexate can be administered via various routes, including intravenous (IV), intramuscular (IM), and subcutaneous (SC). Key pharmacokinetic parameters include:

| Administration Route | Cmax (µg/L) | Time to Cmax (h) | AUC (µg·h/L) |

|---|---|---|---|

| Intravenous | 60-80 | 0.5 | 100-200 |

| Intramuscular | 90-120 | 1 | 150-250 |

| Subcutaneous | 50-80 | 1 | 100-200 |

These parameters indicate that IM administration results in higher peak plasma levels compared to SC administration, although both routes provide similar overall drug exposure.

Anti-Cancer Activity

Methotrexate is extensively used in oncology, particularly for acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. A study involving pediatric patients demonstrated significant improvements in relapse-free survival when treated with methotrexate as part of combination chemotherapy regimens . The effectiveness of methotrexate in this context is attributed to its ability to target rapidly proliferating cancer cells.

Immunosuppressive Effects

In autoimmune diseases such as rheumatoid arthritis (RA) and psoriasis, methotrexate's immunosuppressive properties are leveraged to reduce inflammation and disease activity. A randomized controlled trial showed that patients receiving methotrexate had a greater than 50% improvement in clinical disease activity compared to those on placebo .

Case Studies

-

Iatrogenic Methotrexate Toxicity :

A case study highlighted a 54-year-old female who accidentally ingested high doses of methotrexate over five days. Symptoms included mucocutaneous lesions and pancytopenia, leading to hospitalization and treatment with leucovorin rescue therapy . This case underscores the importance of monitoring and recognizing potential toxicity associated with methotrexate use. -

Long-term Safety Profile :

An analysis over a 12-year period indicated that long-term use of methotrexate does not significantly increase the risk of serious infections or liver toxicity compared to other DMARDs (disease-modifying antirheumatic drugs) . However, monitoring liver enzymes remains critical due to potential hepatotoxicity.

Research Findings

Recent studies have explored various aspects of methotrexate's biological activity:

-

Cytotoxic Effects on Macrophages :

Research indicated that methotrexate reduced mitochondrial activity in RAW264.7 macrophages at concentrations ranging from 0.7 to 1100 µM, demonstrating its potential anti-inflammatory effects . -

Polyglutamation :

Methotrexate undergoes polyglutamation within cells, enhancing its retention and efficacy. Polyglutamates are formed when MTX is converted intracellularly, leading to prolonged action against target enzymes involved in nucleotide synthesis .

Propiedades

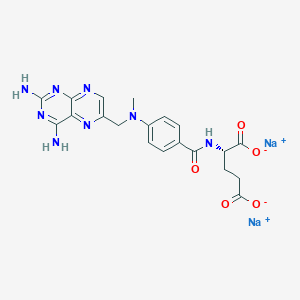

IUPAC Name |

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASQOOZCTWOQPA-GXKRWWSZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-05-2 (Parent) | |

| Record name | Methotrexate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3037123 | |

| Record name | Methotrexate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7413-34-5, 15475-56-6 | |

| Record name | Methotrexate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.